phenyl N-(2-acetylphenyl)carbamate
Description
Significance of the Carbamate (B1207046) Functional Group in Advanced Organic Synthesis
The carbamate functional group, with its characteristic -O-CO-NH- linkage, is a cornerstone in modern organic synthesis. researchgate.net This functional group is essentially a hybrid of an ester and an amide, and this unique combination confers upon it a high degree of chemical stability. nih.govnih.gov This stability is a result of resonance between the amide and carboxyl groups. nih.gov
In the realm of synthetic chemistry, carbamates are widely employed as protecting groups for amines. nih.govchem-station.com By temporarily converting a reactive amine into a less reactive carbamate, chemists can carry out reactions on other parts of a molecule without unintended side reactions involving the amine. chem-station.comfiveable.me Common carbamate protecting groups include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). nih.gov The choice of protecting group is crucial, as each has specific conditions for its removal, allowing for strategic deprotection in multi-step syntheses. chem-station.com
Furthermore, the carbamate group can influence the reactivity and selectivity of adjacent functional groups, making it a valuable tool for controlling the outcomes of chemical reactions. fiveable.me
Overview of Aryl Carbamates as Key Structural Motifs in Chemical Research
Aryl carbamates, a subclass of carbamates where at least one of the groups attached to the carbamate linkage is an aromatic ring, are pivotal structural motifs in chemical research. They are investigated for a wide range of biological activities. researchgate.net For instance, research has shown that aryl carbamate derivatives can exhibit anti-proliferative and cytoprotective activities. nih.gov
The synthesis of aryl carbamates can be achieved through various methods, such as the coupling of aryl halides with potassium cyanate (B1221674), catalyzed by copper compounds. researchgate.net The versatility of aryl carbamates is enhanced by the ability to introduce a wide variety of substituents on the aryl rings, which can modulate their biological and chemical properties. nih.gov This makes them attractive candidates in the development of new fungicides and other agrochemicals, as well as in medicinal chemistry. nih.govmdpi.com The stability and ability of the carbamate group to participate in hydrogen bonding are key features that medicinal chemists exploit in drug design. nih.govacs.org
Phenyl N-(2-acetylphenyl)carbamate as a Versatile Small Molecule Scaffold
While specific research on this compound is not extensively documented, its structure suggests it can serve as a versatile small molecule scaffold. A scaffold in medicinal chemistry is a core structure upon which various modifications can be made to develop new compounds with specific properties. The structure of this compound contains several points for potential modification: the phenyl ring, the acetylphenyl ring, and the N-H group of the carbamate.
| Property | Value |
|---|---|
| Molecular Formula | C15H13NO3 uni.lu |
| Monoisotopic Mass | 255.08954 Da uni.lu |
| Predicted XlogP | 3.5 uni.lu |
Historical Trajectories and Modern Relevance of Carbamate Chemistry
The history of carbamates is linked to the study of natural products. The first recognized carbamate was the alkaloid physostigmine, isolated from the Calabar bean in the 19th century. mhmedical.cominchem.org This natural compound's biological activity spurred interest in this class of molecules. The synthesis of carbamate pesticides began in the 1930s, and they saw widespread commercial use starting in the 1950s. mhmedical.cominchem.org
In modern times, the relevance of carbamate chemistry has expanded significantly beyond agriculture. Carbamates are integral to the pharmaceutical industry, forming the structural basis of drugs for a variety of diseases. researchgate.netnih.gov They are also used in the production of polymers, most notably polyurethanes. nih.gov The ability of the carbamate group to act as a peptide bond surrogate has made it particularly important in the design of peptidomimetic drugs, which have improved stability and cell permeability compared to their natural peptide counterparts. nih.govacs.org The ongoing research into carbamate derivatives ensures their continued importance in various fields of chemistry. researchgate.net
Structure
3D Structure
Properties
IUPAC Name |
phenyl N-(2-acetylphenyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c1-11(17)13-9-5-6-10-14(13)16-15(18)19-12-7-3-2-4-8-12/h2-10H,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQCVLICVKSKZJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1NC(=O)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Elucidation of Reactions Involving Phenyl N 2 Acetylphenyl Carbamate and Carbamate Intermediates
Reaction Pathways and Energetic Feasibility of Carbamate (B1207046) Formation
The formation of carbamates, including phenyl N-(2-acetylphenyl)carbamate, can proceed through several established pathways. A common and efficient method involves the three-component coupling of an amine, carbon dioxide (CO2), and an alkyl or aryl halide. organic-chemistry.org This approach is noted for its mild reaction conditions and the avoidance of common side reactions like N-alkylation. organic-chemistry.org
The kinetics of carbamate formation from amines and CO2 reveal a rate law that includes both uncatalyzed and hydroxide-catalyzed pathways. researchgate.net The rate-limiting step often depends on the basicity of the amine. For weakly basic amines, the formation and cleavage of the carbon-nitrogen bond are rate-determining. researchgate.net Conversely, for more basic amines, it is suggested that proton transfer becomes the rate-limiting step in both the synthesis and breakdown of the carbamate. researchgate.net
Alternative pathways include the Curtius rearrangement, where an acyl azide (B81097) rearranges to an isocyanate intermediate. This highly reactive isocyanate is then trapped by an alcohol or phenol (B47542) to yield the desired carbamate. beilstein-journals.org The energetic feasibility of this process allows for the successful synthesis of a variety of carbamate building blocks. beilstein-journals.org
The basic hydrolysis of phenylcarbamates derived from primary amines, such as this compound, typically proceeds through an E1cb-type (Elimination Unimolecular conjugate Base) mechanism. nih.gov This pathway involves the deprotonation of the carbamate nitrogen, followed by the elimination of the phenoxy leaving group to form a transient isocyanate intermediate, which is then subject to nucleophilic attack by water or other nucleophiles present. nih.govnih.gov For carbamates derived from secondary amines (N,N-disubstituted), the reaction is often more strenuous and follows a bimolecular acyl substitution (BAc2) mechanism. nih.gov
A study on N-(substituted 2-hydroxyphenyl)carbamates revealed a cyclization mechanism where the rate-limiting step shifts from the formation of a cyclic tetrahedral intermediate to the departure of the leaving group as the leaving group's ability decreases. nih.gov
Table 1: Rate Constants for Reaction of Amines with Carbon Dioxide This table illustrates the relationship between amine basicity (pKa) and the second-order rate constant (k_amine) for carbamate formation, highlighting the kinetic feasibility of the initial step.
Data derived from kinetic studies on carbamate formation. researchgate.net
| Amine | pKa | log k_amine (M⁻¹ sec⁻¹) at 10°C |
| Hydrazine | -1.05 | -0.20 |
| Glycine | 2.34 | -1.50 |
| Aniline | 4.58 | -0.50 |
| Piperidine | 11.2 | 3.30 |
Chemoselectivity and Regioselectivity in Carbamate Reactions
In a molecule like this compound, multiple reactive sites exist, making chemoselectivity a critical consideration. The primary sites for reaction are the acidic N–H proton of the carbamate, the electrophilic carbonyl carbon of the carbamate, and the electrophilic carbonyl carbon of the acetyl group.
Research on the structurally analogous compound, N-(2-acetylphenyl)acetamide, shows that it adopts a planar conformation due to a strong intramolecular hydrogen bond between the amide N-H and the acetyl oxygen (N-H···O). researchgate.net This interaction significantly reduces the availability of the N-H proton for abstraction by a base and decreases the electrophilicity of the acetyl carbonyl. This suggests that in this compound, reactions involving the deprotonation of the N-H group or nucleophilic attack at the acetyl C=O are likely to be less favorable compared to reactions at the carbamate carbonyl.
The competition between deprotonation at the N–H bond and nucleophilic addition at a carbonyl (C=O) group is a classic example of chemoselectivity. In this compound, two carbonyl groups are present.
N–H Acidity: The carbamate proton is acidic and can be removed by a base. This initiates the E1cb mechanism, leading to the formation of an isocyanate. nih.gov However, as noted, the intramolecular hydrogen bond to the acetyl oxygen in the ground state conformation likely increases the pKa of this proton compared to a carbamate without this feature. researchgate.net
C=O Electrophilicity: The carbamate carbonyl is an electrophilic site susceptible to nucleophilic attack, which would proceed via a tetrahedral intermediate (BAc2 mechanism). researchgate.net The acetyl carbonyl is also electrophilic. Conjugation of a carbonyl group with an aromatic ring can lead to two modes of nucleophilic attack: 1,2-addition directly at the carbonyl carbon, or 1,4-conjugate addition if the system is an α,β-unsaturated carbonyl. libretexts.org For the simple acetyl group, 1,2-addition is the expected pathway. libretexts.org
The intramolecular hydrogen bond in this compound likely directs selectivity. researchgate.net By tying up both the N-H proton and the acetyl C=O group, it makes the carbamate carbonyl the most probable site for initial nucleophilic attack under many conditions.
Role of Transient Intermediates and Transition States in Reaction Dynamics
The course of reactions involving this compound is dictated by the formation and fate of transient intermediates and their corresponding transition states.
Isocyanate Intermediate: As established, the E1cb mechanism for the hydrolysis of primary phenylcarbamates proceeds through a highly reactive isocyanate intermediate. nih.govnih.gov The formation of this intermediate is often the rate-limiting step. Its existence is confirmed by trapping experiments, for example, where the isocyanate reacts with amines to form ureas. nih.gov
Cyclic Transition States: In certain rearrangements of carbamates, a five-membered cyclic structure has been proposed as the key reaction intermediate or transition state. ukzn.ac.za For the hydrolysis of N-(2-hydroxy) substituted carbamates, a cyclization mechanism involves a cyclic tetrahedral intermediate, with the transition state energy depending on whether the ring formation or the expulsion of the leaving group is rate-limiting. nih.gov
The energetic landscape of these intermediates and transition states is crucial. For instance, in the reaction of phenyl radicals with acetylene, quantum chemical methods and RRKM analysis are used to evaluate the thermochemistry and kinetics of various intermediates and transition states, demonstrating the power of computational chemistry in elucidating reaction dynamics. nih.gov
Stereochemical Control in Chiral Carbamate Synthesis
While this compound itself is achiral, the principles of carbamate reactions are fundamental to the synthesis of chiral molecules, where stereochemical control is paramount.
Methods have been developed for the direct asymmetric synthesis of chiral carbamates. Copper-catalyzed asymmetric ring-opening of cyclic diaryliodoniums with CO2 and amines provides access to axially chiral carbamates with high enantioselectivity. rsc.org Furthermore, some synthetic methods for carbamate formation have been shown to be effective for chiral substrates without causing racemization. organic-chemistry.org
The use of carbamates as protecting groups for chiral amines is widespread, and their stability and selective removal are key to successful multi-step syntheses. researchgate.net Chiral auxiliaries based on related structures like N-acyl oxazolidinones are also extensively used in asymmetric synthesis to control the stereochemical outcome of reactions. sciforum.net
Table 2: Summary of Mechanistic Pathways and Intermediates
| Reaction Type | Proposed Mechanism | Key Intermediate(s) | Controlling Factors | Source(s) |
| Basic Hydrolysis (Primary Carbamate) | E1cb | Isocyanate | N-H acidity, leaving group ability | nih.gov, nih.gov |
| Basic Hydrolysis (Secondary Carbamate) | BAc2 | Tetrahedral Adduct | Carbonyl electrophilicity, nucleophile strength | nih.gov, researchgate.net |
| Stereoselective Substitution | Neighboring Group Participation | Cyclic Intermediate (Oxonium-like) | Proximity and orientation of carbamate | nih.gov |
| Asymmetric Synthesis | Metal-Catalyzed Asymmetric Ring-Opening | Chiral Copper Complex | Chiral ligand, substrate structure | rsc.org |
Advanced Spectroscopic and Analytical Characterization Methodologies for Phenyl N 2 Acetylphenyl Carbamate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural elucidation of organic molecules like phenyl N-(2-acetylphenyl)carbamate. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of each atom, enabling the complete assignment of the molecular framework and offering insights into its conformational dynamics.
¹H and ¹³C NMR Techniques for Core Structural Elucidation
Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional techniques that map the primary structure of this compound.
In the ¹H NMR spectrum, the chemical shifts of the protons are indicative of their local electronic environment. For instance, the protons of the two aromatic rings will resonate in distinct regions, with their specific shifts influenced by the electron-withdrawing or -donating nature of the adjacent carbamate (B1207046) and acetyl groups. The methyl protons of the acetyl group will appear as a characteristic singlet, typically in the upfield region. The amide proton (N-H) will present as a singlet, with its chemical shift being sensitive to solvent and concentration.
The ¹³C NMR spectrum provides complementary information, with each unique carbon atom in the molecule giving rise to a distinct signal. The carbonyl carbons of the acetyl and carbamate groups will be found at the downfield end of the spectrum due to their significant deshielding. The carbons of the two phenyl rings will appear in the aromatic region, with their precise chemical shifts determined by their position relative to the substituents. The methyl carbon of the acetyl group will be observed in the aliphatic region.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted data based on analogous structures and computational models. Actual experimental values may vary.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Acetyl CH₃ | ~2.6 | ~29 |
| Aromatic CH | 7.0 - 8.1 | 120 - 140 |
| NH | ~9.5 | - |
| Carbonyl (C=O) Acetyl | - | ~200 |
| Carbonyl (C=O) Carbamate | - | ~153 |
| Aromatic C-N | - | ~138 |
| Aromatic C-O | - | ~151 |
| Aromatic C-C=O | - | ~130 |
Two-Dimensional NMR and Exchange Spectroscopy for Detailed Conformational Studies
To gain a deeper understanding of the spatial arrangement and connectivity, two-dimensional (2D) NMR techniques are employed. Correlation Spectroscopy (COSY) experiments establish proton-proton coupling networks, confirming the connectivity within the aromatic rings. Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are crucial for unambiguously assigning the ¹H and ¹³C signals by correlating protons to their directly attached carbons (HSQC) and to carbons two or three bonds away (HMBC).
Exchange Spectroscopy (EXSY) can be utilized to study dynamic processes, such as restricted rotation around the N-C bond of the carbamate linkage or the C-C bond connecting the acetyl group to the phenyl ring. By observing cross-peaks between exchanging sites, it is possible to determine the rates of these conformational changes.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for identifying the functional groups present in this compound by probing their vibrational modes.
The IR spectrum will prominently feature strong absorption bands corresponding to the stretching vibrations of the carbonyl (C=O) groups. The acetyl C=O stretch typically appears at a higher wavenumber (around 1680 cm⁻¹) than the carbamate C=O stretch (around 1730 cm⁻¹). The N-H stretching vibration of the carbamate group will be visible as a distinct band in the region of 3300-3400 cm⁻¹. The C-O stretching of the ester part of the carbamate and the C-N stretching will also give rise to characteristic bands in the fingerprint region. Aromatic C-H and C=C stretching vibrations will be observed in their respective characteristic regions.
Raman spectroscopy, which relies on inelastic scattering of light, provides complementary information. While C=O stretches are also visible in Raman spectra, aromatic ring vibrations are often more intense. This allows for a detailed analysis of the phenyl ring substitutions.
Table 2: Characteristic IR and Raman Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Intensity |
|---|---|---|---|
| N-H (Carbamate) | Stretch | 3300 - 3400 | Weak to Medium |
| C-H (Aromatic) | Stretch | 3000 - 3100 | Strong |
| C-H (Methyl) | Stretch | 2850 - 3000 | Medium |
| C=O (Carbamate) | Stretch | ~1730 | Medium |
| C=O (Acetyl) | Stretch | ~1680 | Medium |
| C=C (Aromatic) | Stretch | 1450 - 1600 | Strong |
| C-O (Ester) | Stretch | 1200 - 1300 | Medium |
| C-N (Carbamate) | Stretch | 1200 - 1300 | Medium |
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pattern Determination
Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and confirming the elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula (C₁₅H₁₃NO₃). uni.lu
Electron ionization (EI) or electrospray ionization (ESI) can be used to generate gas-phase ions of the molecule. The resulting mass spectrum will show a molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to the mass of the intact molecule. Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule would likely involve cleavage of the carbamate bond, leading to fragments corresponding to the phenyl isocyanate and 2-hydroxyacetophenone (B1195853) moieties, or loss of the acetyl group. Analysis of these fragment ions helps to piece together the molecular structure. uni.lu
Table 3: Predicted Mass Spectrometry Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₅H₁₃NO₃ |
| Monoisotopic Mass | 255.08954 Da uni.lu |
| [M+H]⁺ | 256.09682 m/z uni.lu |
| [M+Na]⁺ | 278.07876 m/z uni.lu |
| [M-H]⁻ | 254.08226 m/z uni.lu |
Crystallographic Studies for Solid-State Structure Determination
X-ray crystallography provides the most definitive method for determining the three-dimensional structure of this compound in the solid state. By diffracting X-rays off a single crystal of the compound, a detailed map of electron density can be generated, from which the precise positions of all atoms can be determined.
Applications of Phenyl N 2 Acetylphenyl Carbamate in Advanced Chemical Synthesis and Functional Materials
Phenyl N-(2-acetylphenyl)carbamate as a Building Block in Organic Synthesis
This compound serves as a valuable building block in organic synthesis, primarily due to the reactive sites within its molecular architecture. The synthesis of related carbamate (B1207046) structures, such as 2-[(4-acetylphenyl)carbamoyl]phenyl acetate, has been achieved through the reaction of an aminoacetophenone with a chloroformate derivative, highlighting a general pathway for the formation of such compounds. nih.gov This methodology underscores the potential to introduce the acetylphenyl carbamate moiety into various molecular frameworks.
The presence of the acetyl group ortho to the carbamate linkage offers a handle for a variety of chemical transformations. For instance, the ketone functionality can undergo reactions typical of carbonyl compounds, such as nucleophilic additions, reductions, and condensations. The carbamate group itself can act as a precursor to other functional groups or participate in cyclization reactions. The general synthesis of phenyl carbamates often involves the reaction of an amine with phenyl chloroformate, a versatile method applicable to a wide range of substrates. nih.gov
Table 1: Reactivity of Functional Groups in this compound
| Functional Group | Potential Reactions |
| Acetyl Group | Nucleophilic addition, Reduction to alcohol, Aldol condensation, Wittig reaction |
| Carbamate Group | Hydrolysis to amine and phenol (B47542), Intramolecular cyclization, Precursor to isocyanates |
| Aromatic Rings | Electrophilic aromatic substitution, Palladium-catalyzed cross-coupling |
Application as Protecting Groups for Amines and Amino Acids in Peptide Chemistry
Carbamates are widely recognized as effective protecting groups for amines, a critical application in the field of peptide synthesis. nih.gov The phenoxycarbonyl (Phoc) group, a key feature of this compound, has been studied for its role in protecting amines. nih.gov While it has been somewhat superseded by other protecting groups like Boc and Fmoc in mainstream peptide synthesis due to issues with intramolecular cyclization in certain contexts, the fundamental chemistry remains relevant. nih.gov
The stability of phenylcarbamates under various conditions, coupled with their selective removal, makes them attractive for specific synthetic strategies. nih.gov The deprotection of phenylcarbamates can be achieved under basic conditions, which allows for orthogonality with acid-labile protecting groups. nih.gov This differential reactivity is a cornerstone of modern protecting group strategy in complex molecule synthesis.
Role in the Synthesis of Complex Organic Molecules and Novel Scaffolds
The strategic placement of the acetyl and carbamate groups in this compound makes it a promising precursor for the synthesis of complex heterocyclic molecules. The intramolecular reaction between the acetyl carbonyl and the carbamate nitrogen or oxygen can lead to the formation of various ring systems. For example, the reaction of 2-aminophenyl ketones with various reagents can lead to the formation of quinazolines, a class of nitrogen-containing heterocycles with significant biological activity. organic-chemistry.orgacs.orgnih.govnih.gov This suggests that derivatives of this compound could undergo similar cyclization reactions to generate novel and complex molecular scaffolds.
Furthermore, intramolecular cyclization reactions of carbamates are a known strategy for producing various heterocyclic compounds. rsc.orgnih.govnih.gov For instance, basic carbamates of 4-hydroxyanisole have been shown to undergo intramolecular cyclization-elimination to release the parent phenol, demonstrating the utility of the carbamate group in designing controlled release systems and complex molecular transformations. nih.gov
Integration into Materials Science for the Development of Functional Materials
The unique structural features of this compound also lend themselves to applications in materials science, particularly in the development of polymers and bio-inspired materials.
Precursors for Polyurethane Chemistry and Polymer Synthesis
Polyurethanes are a major class of polymers characterized by the presence of carbamate (urethane) linkages in their backbone. wikipedia.org The synthesis of polyurethanes can be achieved through various routes, including those that utilize phenol-carbamate dynamic bonds. rsc.org This approach allows for the creation of cross-linked polyurethanes with properties such as self-healing and recyclability. rsc.org The phenyl carbamate moiety within this compound makes it a potential monomer or cross-linking agent in the synthesis of specialized polyurethanes. The acetyl group could be further functionalized to tune the properties of the resulting polymer. The synthesis of aromatic carbamates from CO2 is also being explored as a sustainable route to polyurethane precursors. sintef.noresearchgate.netrsc.org
Design of Bio-inspired Materials (e.g., Low Molecular Weight Gelators)
Low molecular weight gelators (LMWGs) are small molecules that can self-assemble in a solvent to form a three-dimensional network, resulting in the formation of a gel. nih.govwikipedia.org This process is driven by non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. nih.govchimia.ch Carbamate-containing molecules have been shown to be effective LMWGs. nih.govacs.orgnsf.gov The ability of the carbamate group to form strong hydrogen bonds is a key factor in the self-assembly process.
The structure of this compound, with its hydrogen bond donor (N-H) and acceptor (C=O) sites, as well as aromatic rings capable of π-π stacking, suggests its potential as a LMWG. The acetyl group could further contribute to the intermolecular interactions that drive gel formation. The development of supramolecular gels from such molecules has applications in areas like drug delivery and the creation of smart materials. mdpi.comwhiterose.ac.ukresearchgate.netmdpi.com
Contributions to Carbon Capture and Utilization Strategies
The reversible reaction of amines with carbon dioxide (CO2) to form carbamates is a cornerstone of many carbon capture technologies. rsc.orgnih.govrsc.orgacs.orgyoutube.comnih.govberkeley.edu Amine-functionalized materials are widely studied for their ability to selectively capture CO2 from flue gas and the atmosphere. acs.org The captured CO2 can then be released under controlled conditions, allowing for the regeneration of the capture agent and the utilization or sequestration of the CO2.
Future Research Directions and Emerging Opportunities in Phenyl N 2 Acetylphenyl Carbamate Chemistry
Development of Novel and Highly Sustainable Synthetic Methodologies for Carbamate (B1207046) Derivatives
The synthesis of carbamates, a key functional group present in numerous pharmaceuticals and agrochemicals, is an area of active research. acs.org Future efforts will likely focus on developing greener and more sustainable methods for producing phenyl N-(2-acetylphenyl)carbamate and its analogs. This includes the exploration of catalytic systems that minimize waste, reduce energy consumption, and utilize renewable starting materials.
One promising avenue is the use of carbon dioxide (CO2) as a C1 building block, offering a more environmentally benign alternative to traditional phosgene-based methods. acs.org Research into efficient catalytic systems, such as those based on cesium carbonate and tetrabutylammonium (B224687) iodide, for the three-component coupling of amines, CO2, and alkyl halides is a step in this direction. acs.org Furthermore, the development of multicomponent reactions (MCRs) provides a powerful tool for the rapid and efficient synthesis of complex carbamate derivatives from simple starting materials in a single step. acs.org The azido-Ugi and Groebke-Blackburn-Bienaymé reactions, for instance, have been instrumental in creating diverse heterocyclic carbamate scaffolds. acs.org
The use of bio-based resources is another critical aspect of sustainable synthesis. For example, glycerol (B35011), a byproduct of biodiesel production, can be converted into glycerol carbonate, a valuable precursor for synthesizing novel monomers like glycerol carbonate methyl itaconate for applications in sustainable 3D printing. acs.org This highlights the potential for integrating renewable feedstocks into the synthesis of carbamate-containing materials.
Exploration of Asymmetric Synthesis and Enantioselective Transformations of this compound Analogs
Chirality plays a crucial role in the biological activity of many molecules. Therefore, the development of methods for the asymmetric synthesis and enantioselective transformation of this compound analogs is of paramount importance. This would allow for the preparation of single enantiomers, which often exhibit improved efficacy and reduced side effects compared to their racemic mixtures. google.com
Recent advances in asymmetric catalysis offer a wide range of tools to achieve high levels of enantioselectivity. nih.gov These include the use of chiral ligands with transition metals, organocatalysis, and biocatalysis. nih.gov For instance, the enantioselective hydroamidation of alkenyl boronates catalyzed by a nickel-hydride complex provides a direct route to enantioenriched α-aminoboronates, which are valuable building blocks in medicinal chemistry. nih.gov Similarly, the development of chiral bifunctional guanidine (B92328) catalysts has enabled the enantioselective aza-Michael cyclization of tethered sulfamates, yielding useful chiral oxathiazinanes. acs.org
The asymmetric lithiation of carbamates, followed by rearrangement or cross-coupling reactions, has also emerged as a powerful strategy for accessing enantioenriched products. researchgate.net These methodologies could be adapted for the synthesis of chiral analogs of this compound, opening up new avenues for the discovery of novel bioactive compounds.
Advanced Spectroscopic and In Situ Characterization Techniques for Real-Time Reaction Monitoring
A deeper understanding of reaction mechanisms and kinetics is essential for optimizing synthetic processes. Advanced spectroscopic techniques that allow for real-time, in-situ monitoring of chemical reactions are becoming increasingly vital. spectroscopyonline.com Techniques such as Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can provide valuable insights into the formation of intermediates, the consumption of reactants, and the formation of products as the reaction progresses. spectroscopyonline.commdpi.com
The integration of spectroscopic probes directly into reaction vessels or microfluidic reactors allows for continuous data acquisition without the need for sampling, which can be particularly useful for studying fast or transient reactions. nih.govrsc.org For instance, a custom-designed single-bounce attenuated total reflectance (ATR)-integrated microfluidic reactor has been used to obtain spatiotemporal resolution for in-situ monitoring of a model SN2 reaction. nih.gov This approach, combining experimental measurements with numerical simulations, enables the determination of diffusion coefficients and reaction rates with high precision. nih.gov
Novel ATR-FTIR spectroscopy methods are also being developed to simultaneously monitor curing reactions and the diffusion of curing agents at the surface of materials in real-time. researchgate.net The application of these advanced analytical methods to the synthesis and transformations of this compound would provide unprecedented mechanistic detail, facilitating the optimization of reaction conditions and the discovery of new reaction pathways.
Synergistic Integration of Computational and Experimental Approaches for Mechanistic Discovery
The combination of computational modeling and experimental studies offers a powerful synergy for elucidating reaction mechanisms and predicting the properties of new molecules. nih.gov Computational chemistry can be used to model reaction pathways, calculate transition state energies, and predict spectroscopic properties, providing a theoretical framework to guide and interpret experimental work. nih.govresearchgate.net
For example, an integrated experimental and computational modeling approach was used to understand the metabolic factors controlling polyhydroxybutyrate (B1163853) (PHB) production in bacteria, leading to the design of engineering strategies to boost production. nih.gov In the context of this compound, computational studies could be employed to investigate the conformational preferences of the molecule, its reactivity towards different reagents, and the potential energy surfaces of various transformation pathways.
This synergistic approach can accelerate the discovery process by allowing for the virtual screening of large numbers of potential catalysts or substrates before committing to resource-intensive experimental work. nih.govresearchgate.net The insights gained from computational models can then be validated and refined through targeted experiments, leading to a more rational and efficient approach to mechanistic discovery and catalyst design.
Designing Carbamate Scaffolds for Expanding Chemical Space and Targeted Chemical Applications
The carbamate group is a versatile functional motif that can be incorporated into a wide variety of molecular scaffolds to modulate their physicochemical and biological properties. acs.org The strategic design of novel carbamate-containing scaffolds is a key area for future research, with the goal of expanding the accessible chemical space and developing molecules for targeted applications. chimia.ch
The concept of "scaffolding" involves the use of core molecular frameworks that can be readily functionalized to create libraries of diverse compounds. acs.orgmdpi.com By systematically varying the substituents on the carbamate nitrogen and oxygen atoms, as well as on the phenyl rings of this compound, it is possible to fine-tune properties such as solubility, lipophilicity, and target-binding affinity.
The development of new synthetic methodologies, particularly multicomponent reactions, facilitates the construction of complex and diverse carbamate scaffolds. acs.org Cheminformatics tools can be used to analyze the chemical space covered by these scaffolds and to guide the design of new libraries with improved drug-like properties. nih.gov This approach, which combines synthetic innovation with rational design, holds great promise for the discovery of new materials, catalysts, and therapeutic agents based on the this compound framework. The carbamate functionality is also a key component in thermoset polymers like polyurethanes, where it contributes to properties such as high adhesion and fatigue resistance. wikipedia.org
Q & A
Q. What are the standard synthetic routes for phenyl N-(2-acetylphenyl)carbamate, and how can reaction conditions be optimized for higher yield?
- Methodological Answer : The synthesis typically involves multi-step reactions. A common approach is the condensation of 2-acetylaniline with phenyl chloroformate under anhydrous conditions. Key steps include:
Preparation of intermediates (e.g., activating the aniline group via acetylation).
Controlled coupling using catalysts like triethylamine to neutralize HCl byproducts.
Purification via recrystallization or column chromatography .
Optimization strategies include adjusting solvent polarity (e.g., dichloromethane for solubility), maintaining low temperatures (0–5°C) to suppress side reactions, and using catalytic systems such as Zn/Al/Ce mixed oxides for improved efficiency .
Q. What spectroscopic and crystallographic techniques are recommended for characterizing this compound?
- Methodological Answer :
- Spectroscopy :
- NMR : H and C NMR to confirm functional groups (e.g., carbamate carbonyl at ~150–155 ppm).
- FT-IR : Peaks at ~1700 cm (C=O stretch) and ~1250 cm (C-O-C of carbamate).
- Crystallography :
- Single-crystal X-ray diffraction (SC-XRD) to resolve molecular geometry.
- Refinement using SHELX programs (e.g., SHELXL for bond-length precision, R-factor < 0.05) .
- Visualization with ORTEP-3 for analyzing dihedral angles and intermolecular interactions (e.g., C-H···π) .
Advanced Research Questions
Q. How can discrepancies in crystallographic data (e.g., dihedral angles, intermolecular interactions) between studies be analytically resolved?
- Methodological Answer :
- Validate data using tools like PLATON to check for missed symmetry or twinning .
- Compare weak interactions (e.g., C-H···O vs. C-H···π) across studies. For example, if dihedral angles between aromatic rings differ (e.g., 79.5° in one study vs. 85° in another), assess packing forces or solvent effects during crystallization .
- Cross-reference with density functional theory (DFT) calculations to predict energetically favorable conformations.
Q. What strategies are effective in elucidating the structure-activity relationship (SAR) of this compound derivatives for enhanced biological activity?
- Methodological Answer :
- Structural Modifications :
- Introduce electron-withdrawing groups (e.g., -Cl, -NO) to the phenyl ring to enhance receptor binding .
- Replace the acetyl group with morpholine or pyridinyl moieties to improve solubility and target selectivity .
- Assays :
- Conduct in vitro enzyme inhibition assays (e.g., acetylcholinesterase for neuroactivity) and molecular docking simulations to map binding sites.
Q. How do different catalytic systems influence the synthesis efficiency of this compound, and what are the mechanistic implications?
- Methodological Answer :
- Catalyst Comparison :
- Homogeneous Catalysts : Triethylamine offers rapid reaction but requires stringent anhydrous conditions.
- Heterogeneous Catalysts : Zn/Al/Ce mixed oxides enable recyclability and higher turnover frequencies (TOF) under green chemistry conditions .
- Mechanistic Insights :
- FT-IR and XPS can identify active sites (e.g., Lewis acid sites on Zn/Al/Ce oxides) that stabilize transition states during carbamate formation.
Q. What methodologies are employed to analyze the stability and degradation products of this compound under various experimental conditions?
- Methodological Answer :
- Stability Testing :
- Accelerated degradation studies (e.g., exposure to heat, light, or pH extremes) followed by HPLC-MS to identify breakdown products (e.g., hydrolysis to 2-acetylaniline and phenyl carbonate) .
- Kinetic Analysis :
- Use Arrhenius plots to predict shelf-life at storage temperatures (e.g., -20°C for long-term stability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
